molecular formula C19H22O5 B4920582 methyl 4-[3-(2-methoxy-4-methylphenoxy)propoxy]benzoate

methyl 4-[3-(2-methoxy-4-methylphenoxy)propoxy]benzoate

Cat. No.: B4920582
M. Wt: 330.4 g/mol
InChI Key: HCMJXFADMVGFQV-UHFFFAOYSA-N
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Description

Methyl 4-[3-(2-methoxy-4-methylphenoxy)propoxy]benzoate is a chemical compound that belongs to the class of benzoate esters.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-[3-(2-methoxy-4-methylphenoxy)propoxy]benzoate typically involves the reaction of 4-hydroxybenzoic acid with 3-(2-methoxy-4-methylphenoxy)propyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-[3-(2-methoxy-4-methylphenoxy)propoxy]benzoate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The ester group can be reduced to form alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like halogens (chlorine, bromine) in the presence of a catalyst.

Major Products:

    Oxidation: Formation of aldehydes or acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated aromatic compounds.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Exhibits anti-inflammatory and anti-tumor activities.

    Medicine: Potential use in drug discovery for treating cancer and cardiovascular diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 4-[3-(2-methoxy-4-methylphenoxy)propoxy]benzoate involves the inhibition of the vascular endothelial growth factor (VEGF) signaling pathway. It blocks the activation of VEGFR-2 and downstream signaling molecules such as ERK1/2 and Akt. Additionally, it inhibits the production of pro-inflammatory cytokines by blocking the NF-κB signaling pathway.

Comparison with Similar Compounds

  • Methyl 3-methoxy-4-(prop-2-yn-1-ylamino)benzoate
  • 2-Methoxy-4-methylphenol
  • 3-((2-Chloro-4-methylphenoxy)methyl)-4-methoxybenzaldehyde

Comparison: Methyl 4-[3-(2-methoxy-4-methylphenoxy)propoxy]benzoate is unique due to its specific structural features that confer distinct biological activities. Compared to similar compounds, it exhibits a broader range of biological activities, including anti-inflammatory, anti-tumor, and anti-angiogenic effects.

Properties

IUPAC Name

methyl 4-[3-(2-methoxy-4-methylphenoxy)propoxy]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22O5/c1-14-5-10-17(18(13-14)21-2)24-12-4-11-23-16-8-6-15(7-9-16)19(20)22-3/h5-10,13H,4,11-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCMJXFADMVGFQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCCCOC2=CC=C(C=C2)C(=O)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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